molecular formula C12H8BrI2NO B1463200 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine CAS No. 1221792-34-2

3-(Benzyloxy)-2-bromo-4,6-diiodopyridine

Cat. No. B1463200
M. Wt: 515.91 g/mol
InChI Key: JAWFFRMFLICJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-2-bromo-4,6-diiodopyridine is a heterocyclic compound with a wide range of uses in the scientific community. It is a colorless, crystalline solid with a molecular formula of C13H10Br2I2O. This compound has a melting point of 134-136°C and is soluble in organic solvents such as chloroform and methanol. Due to its unique structure, 3-(Benzyloxy)-2-bromo-4,6-diiodopyridine has the ability to form strong bonds with other molecules. This makes it useful in a variety of applications, including as a catalyst in chemical reactions and as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Analytical Characterization of Cyclization Products

  • Summary of Application : This research focuses on the synthesis and characterization of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . The study is part of ongoing research on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis .
  • Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
  • Results or Outcomes : The research led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .

Synthesis, Characterization and Antimicrobial Activity of Novel Chalcones Derivatives

  • Summary of Application : This research involves the synthesis, characterization, and antimicrobial activity of novel chalcones derivatives having 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds .
  • Methods of Application : The compounds were synthesized by coupling with aromatic substituted aldehyde . All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .

Benzylic Oxidations and Reductions

  • Summary of Application : This research focuses on the oxidation of alkyl side-chains . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, S N 1, S N 2 and E1 reactions of benzylic halides, show enhanced reactivity, due to the adjacent aromatic ring .
  • Methods of Application : The oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred .
  • Results or Outcomes : The research led to the understanding of the susceptibility of alkyl side-chains to oxidative degradation .

Synthesis and Analytical Characterization of Cyclization Products

  • Summary of Application : This research involves the synthesis and characterization of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . The study is part of ongoing research on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis .
  • Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
  • Results or Outcomes : The research led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .

Benzylic Oxidations and Reductions

  • Summary of Application : This research focuses on the oxidation of alkyl side-chains . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, S N 1, S N 2 and E1 reactions of benzylic halides, show enhanced reactivity, due to the adjacent aromatic ring .
  • Methods of Application : The oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred .
  • Results or Outcomes : The research led to the understanding of the susceptibility of alkyl side-chains to oxidative degradation .

Synthesis and Analytical Characterization of Cyclization Products

  • Summary of Application : This research involves the synthesis and characterization of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . The study is part of ongoing research on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis .
  • Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
  • Results or Outcomes : The research led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .

properties

IUPAC Name

2-bromo-4,6-diiodo-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrI2NO/c13-12-11(9(14)6-10(15)16-12)17-7-8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWFFRMFLICJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=C(C=C2I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-bromo-4,6-diiodopyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.